

Application Notes and Protocols for Peracetic Acid in Microbial Fermentation Decontamination

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxonia Active

Cat. No.: B1202147

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of peracetic acid (PAA) for the decontamination of microbial fermentation equipment. The information presented here is intended to assist researchers, scientists, and drug development professionals in establishing effective and validated decontamination protocols to ensure the integrity and safety of their fermentation processes.

Introduction to Peracetic Acid for Fermentation Decontamination

Peracetic acid (PAA) is a potent, broad-spectrum biocide widely used for disinfection and sterilization in various industries, including pharmaceutical and food manufacturing. It is an organic compound produced by the reaction of acetic acid and hydrogen peroxide.^[1] PAA's effectiveness, rapid action at low temperatures, and favorable environmental profile—decomposing into harmless byproducts (acetic acid, water, and oxygen)—make it an excellent choice for decontaminating fermentation equipment.^[1]

Its mechanism of action involves the denaturation of proteins, disruption of cell wall permeability, and oxidation of sulfhydryl and disulfide bonds in proteins, enzymes, and other metabolites.^[2] This multi-targeted approach ensures a rapid and effective kill of a wide range of microorganisms, including bacteria, yeasts, fungi, and spores.^{[3][4]}

Quantitative Data on Antimicrobial Efficacy

The following tables summarize the effective concentrations and contact times of peracetic acid for the inactivation of various microorganisms, including common fermentation contaminants.

Table 1: General Antimicrobial Efficacy of Peracetic Acid

Microorganism Type	PAA Concentration (ppm)	Contact Time	Log Reduction	Reference
Gram-positive & Gram-negative Bacteria	< 100	< 5 minutes	> 5	[3][4]
Yeasts & Fungi	< 100	< 5 minutes	> 5	[3][4]
Bacterial Spores	500 - 10,000 (0.05% - 1%)	15 seconds - 30 minutes	> 6	[3]
Viruses	12 - 2250	15 minutes	Variable	[3]

Table 2: Efficacy of Peracetic Acid Against Specific Fermentation Contaminants

Contaminant	PAA		Log Reduction	Reference
Contaminant	Concentration (ppm)	Contact Time	Log Reduction	Reference
Lactobacillus brevis	Not specified	Not specified	High susceptibility	[5][6]
Pediococcus damnosus	Not specified	Not specified	High susceptibility	[5][6]
Staphylococcus aureus	1 mM (~76 ppm)	10-20 minutes	Growth inhibition	[7]
Escherichia coli	75	Not specified	-5	[6]
Saccharomyces cerevisiae (wild strains)	Not specified	Not specified	Effective	[1]

Impact of Residual Peracetic Acid on Fermentation

While PAA is a highly effective decontaminating agent, it is crucial to ensure that its residues do not negatively impact the subsequent fermentation process. The primary breakdown product of PAA is acetic acid. Studies on *Saccharomyces cerevisiae* have shown that high concentrations of acetic acid can inhibit growth and fermentation performance.^{[8][9][10][11][12]} Therefore, it is essential to have a validated rinsing procedure to reduce PAA and acetic acid levels to below the inhibitory threshold for the specific production strain.

Table 3: Acetic Acid Tolerance in *Saccharomyces cerevisiae*

Acetic Acid Concentration	Effect on <i>S. cerevisiae</i>	Reference
5 - 10 g/L	Dramatic decrease in growth	[8]
4 g/L	Pre-cultivation at this level can improve tolerance	[9]
> 1 g/L	May not be reduced to acceptable levels by yeast metabolism	[10]

Experimental Protocols

Preparation of Peracetic Acid Working Solutions

Peracetic acid is commercially available in concentrated solutions, typically as an equilibrium mixture with acetic acid and hydrogen peroxide.[\[13\]](#)

Materials:

- Concentrated peracetic acid solution (e.g., 5-35%)
- Deionized or distilled water
- Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.
- Calibrated measuring cylinders or pipettes
- Clean, dedicated container for dilution

Procedure:

- Consult the manufacturer's safety data sheet (SDS) for specific handling precautions.
- Work in a well-ventilated area, preferably a fume hood.
- Calculate the required volume of concentrated PAA to achieve the desired final concentration and volume of the working solution.
- Add the calculated volume of deionized or distilled water to the clean container.
- Slowly add the concentrated PAA to the water while gently stirring. Always add acid to water, not the other way around.
- Label the container with the final PAA concentration and the date of preparation.
- Use the freshly prepared solution for decontamination procedures.

Fermenter Decontamination Protocol (Cleaning-In-Place - CIP)

This protocol outlines a typical CIP procedure for a stainless-steel fermenter. The concentrations and durations may need to be optimized for specific equipment and soil loads.

Materials:

- Alkaline detergent (e.g., caustic soda)
- Acid detergent (e.g., phosphoric acid or nitric acid)
- Peracetic acid working solution (e.g., 150-200 ppm)
- Potable water
- Sterile or deionized water for final rinse

Procedure:

- Pre-Rinse: Rinse the fermenter and associated piping with warm potable water (35-45°C) to remove loose soil and residues.[\[7\]](#)
- Alkaline Wash: Circulate a 1-2% alkaline detergent solution at 60-80°C for 20-30 minutes to remove organic residues like proteins and fats.[\[7\]](#)[\[13\]](#)
- Intermediate Rinse: Thoroughly rinse the system with potable water to remove all traces of the alkaline detergent. Verify the pH of the rinse water to ensure it has returned to neutral.[\[7\]](#)
- Acid Wash (Optional): If mineral deposits (e.g., beerstone) are a concern, circulate a 0.5-1% acid detergent solution at 50-60°C for 15-20 minutes.[\[7\]](#)
- Post-Acid Rinse: If an acid wash was performed, rinse thoroughly with potable water until the pH is neutral.
- Sanitizing Rinse: Circulate the peracetic acid working solution (e.g., 150-200 ppm) at ambient temperature for a minimum of 10-20 minutes.[\[14\]](#) Ensure that all surfaces, including spray balls, valves, and gaskets, are in contact with the solution.

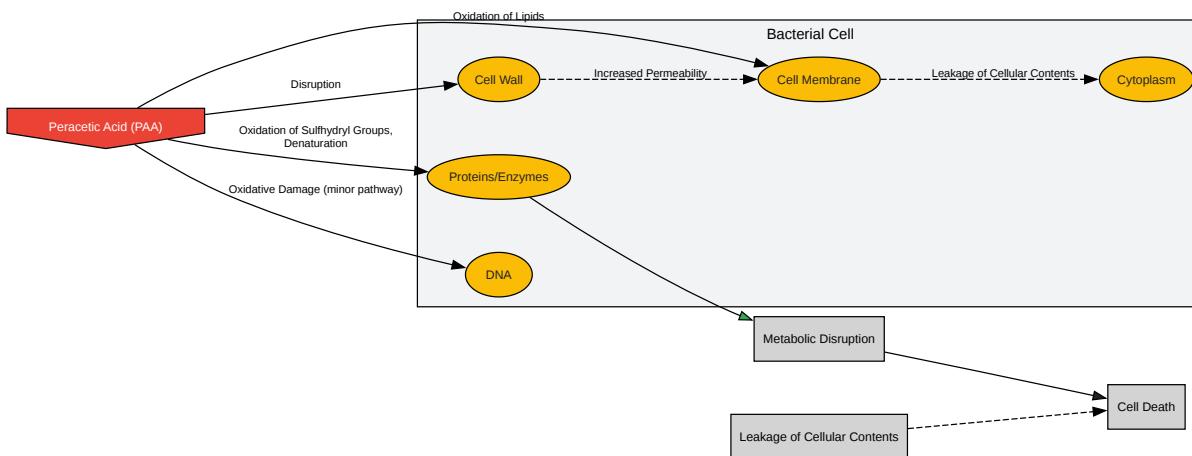
- Final Rinse (Optional but Recommended): For most applications, a final rinse is not required as PAA breaks down into non-toxic byproducts. However, for sensitive fermentation processes, a final rinse with sterile or deionized water is recommended to eliminate any potential impact of residual acetic acid on the production microorganisms.
- Draining: Allow the fermenter and piping to drain completely.

Validation of Fermenter Decontamination

Validation is crucial to ensure that the decontamination protocol consistently achieves the desired level of sterility. This is typically done using biological indicators.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Materials:

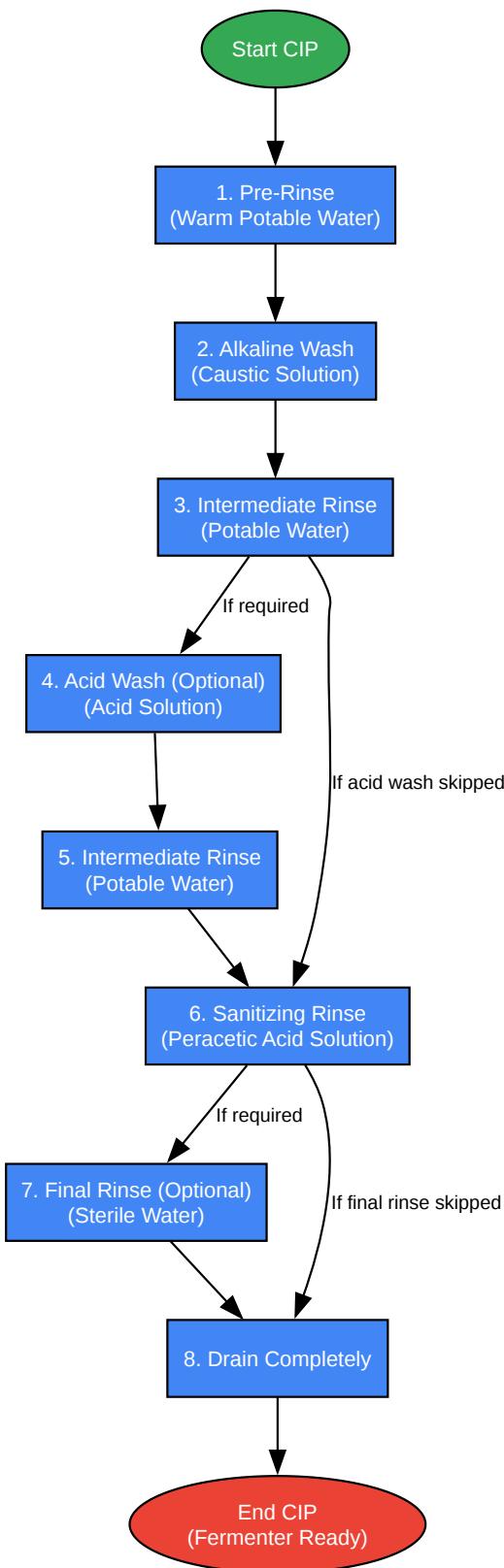
- Biological indicators (BIs) containing a known population of resistant spores (e.g., *Geobacillus stearothermophilus*).[\[17\]](#)[\[18\]](#)
- Sterile swabs or rinse solution
- Sterile agar plates (e.g., Tryptic Soy Agar)
- Incubator
- Kit for residual PAA analysis (e.g., colorimetric test strips or titration kit).[\[3\]](#)[\[13\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)


Procedure:

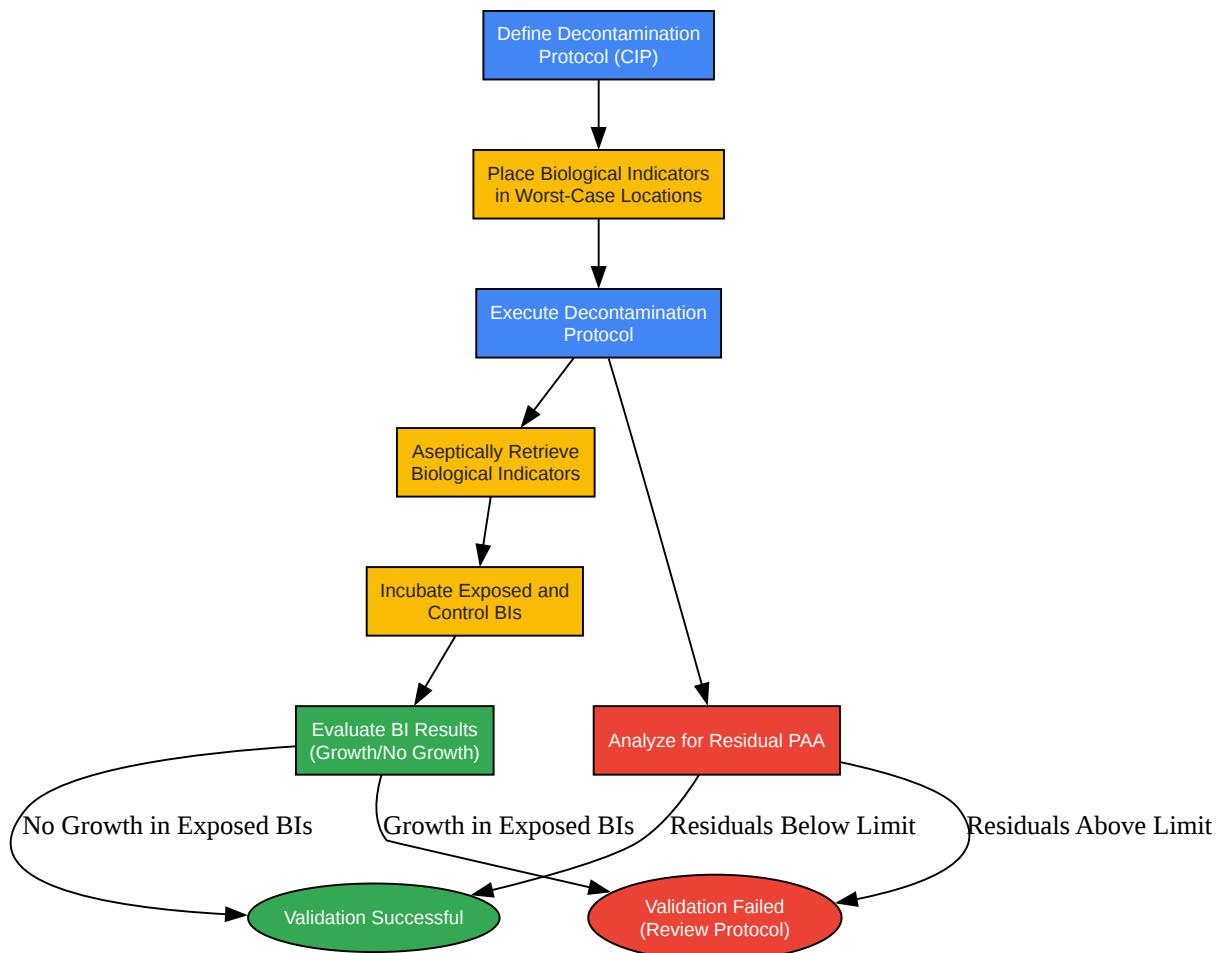
- Placement of Biological Indicators: Place BIs in locations within the fermenter that are considered the most difficult to decontaminate (e.g., behind spray balls, in valve ports, at the furthest points from the CIP inlet).[\[16\]](#)
- Execution of Decontamination Protocol: Run the full CIP protocol as described in section 4.2.
- Aseptic Retrieval of BIs: Aseptically retrieve the BIs from the fermenter.
- Incubation: Activate and incubate the BIs according to the manufacturer's instructions, along with a positive control (an unexposed BI).[\[17\]](#)

- Evaluation of Results: After the specified incubation period, observe the BIs for any signs of growth. A successful decontamination cycle is indicated by no growth in the exposed BIs, while the positive control shows growth.[17]
- Surface Swab/Rinse Analysis (Optional): For further validation, after the final rinse, aseptically swab critical surfaces or collect a sample of the final rinse water. Plate the swabs or rinse water onto sterile agar plates and incubate to check for any microbial growth.
- Residual PAA Analysis: Immediately after the final rinse (or sanitizing step if no final rinse is performed), collect a sample of the residual liquid from the lowest point of the fermenter. Analyze the sample for PAA concentration using a suitable test kit to ensure it is below the predetermined acceptable limit for your fermentation process.[3]

Visualizations


Signaling Pathways and Mechanisms of Action

[Click to download full resolution via product page](#)


Caption: Mechanism of peracetic acid action on a bacterial cell.

Experimental Workflow for Fermenter Decontamination

[Click to download full resolution via product page](#)

Caption: Cleaning-In-Place (CIP) workflow for fermenter decontamination.

Logical Relationship for Validation of Decontamination

[Click to download full resolution via product page](#)

Caption: Logical workflow for the validation of fermenter decontamination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. beerandbrewing.com [beerandbrewing.com]
- 2. researchgate.net [researchgate.net]
- 3. Peracetic Acid | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spoilage Lactic Acid Bacteria in the Brewing Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marl.umd.edu [marl.umd.edu]
- 8. New biomarkers underlying acetic acid tolerance in the probiotic yeast *Saccharomyces cerevisiae* var. *boulardii* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short-term adaptation improves the fermentation performance of *Saccharomyces cerevisiae* in the presence of acetic acid at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the acetic acid stress response in *Saccharomyces cerevisiae* with mutated H3 residues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the acetic acid stress response in *Saccharomyces cerevisiae* with mutated H3 residues [microbialcell.com]
- 13. d-nb.info [d-nb.info]
- 14. Effect of peracetic acid solution on a nitrifying culture: Kinetics, inhibition, cellular and transcriptional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of sterilization procedures and usage of biological indicators in the manufacture of healthcare products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fedegari.com [fedegari.com]
- 17. mcgill.ca [mcgill.ca]
- 18. Peracetic Acid Sterilization | Infection Control | CDC [cdc.gov]

- 19. mt.com [mt.com]
- 20. JP2005164498A - Peracetic acid quantification method - Google Patents [patents.google.com]
- 21. regulations.gov [regulations.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Peracetic Acid in Microbial Fermentation Decontamination]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202147#application-of-peracetic-acid-in-microbial-fermentation-decontamination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com